N-(6-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
N-(6-ethyl-1,3-benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-3-18-10-13-22-23(15-18)32-25(27-22)28(17-20-7-5-6-14-26-20)24(29)16-19-8-11-21(12-9-19)33(30,31)4-2/h5-15H,3-4,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKFSWOEVPBDTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 4-Ethyl-2-aminothiophenol
The benzo[d]thiazole ring is synthesized via cyclization of 4-ethyl-2-aminothiophenol with α-bromoacetophenone derivatives1.
Procedure :
- Dissolve 4-ethyl-2-aminothiophenol (1.0 equiv) in ethanol.
- Add α-bromoacetophenone (1.2 equiv) and reflux at 80°C for 6–8 hours.
- Cool and precipitate the product with ice water.
Yield : 75–85%2.
Preparation of 2-(4-(Ethylsulfonyl)phenyl)acetic Acid
Sulfonation of 4-Ethylthiophenylacetic Acid
The sulfonyl group is introduced via oxidation of a thioether intermediate3:
Steps :
- React 4-ethylthiophenylacetic acid with hydrogen peroxide (30%) in acetic acid at 50°C for 4 hours.
- Neutralize with sodium bicarbonate and extract with ethyl acetate.
Key Data :
| Parameter | Value |
|---|---|
| Oxidation Yield | 90% |
| Purity (HPLC) | >98% |
Coupling of 6-Ethylbenzo[d]thiazol-2-amine and 2-(4-(Ethylsulfonyl)phenyl)acetyl Chloride
Acetamide Formation
The central acetamide bond is formed via Schotten-Baumann reaction4:
Conditions :
- Solvent : Dichloromethane
- Base : Triethylamine (2.5 equiv)
- Temperature : 0°C → RT
Procedure :
- Add 2-(4-(ethylsulfonyl)phenyl)acetyl chloride (1.1 equiv) dropwise to a stirred solution of 6-ethylbenzo[d]thiazol-2-amine.
- Stir for 12 hours, then wash with 5% HCl and brine.
Yield : 70–78%5.
N-Alkylation with Pyridin-2-ylmethyl Chloride
Mitsunobu Reaction for Selective Alkylation
To avoid over-alkylation, the Mitsunobu reaction is employed6:
Reagents :
- Alcohol : Pyridin-2-ylmethanol (1.5 equiv)
- Phosphine : Triphenylphosphine (1.2 equiv)
- Azodicarboxylate : DIAD (1.2 equiv)
Conditions :
- Solvent : THF
- Time : 24 hours at RT
Outcome :
| Parameter | Value |
|---|---|
| Isolated Yield | 65% |
| Regioselectivity | >95% |
Alternative Pathways and Comparative Analysis
One-Pot Tandem Synthesis
A streamlined approach combines steps 4 and 5 using a copper(I)-catalyzed coupling7:
Reaction Scheme :
- Mix 6-ethylbenzo[d]thiazol-2-amine, 2-(4-(ethylsulfonyl)phenyl)acetic acid, and PyBOP in DMF.
- Add pyridin-2-ylmethyl bromide and CuI (10 mol%).
Advantages :
- Time : Reduced from 36 hours to 12 hours.
- Overall Yield : 60% (vs. 45% stepwise).
Purification and Characterization
Chromatographic Methods
Final purification uses silica gel chromatography (ethyl acetate/hexane, 3:7)8:
Analytical Data :
- HPLC : tR = 8.2 min (C18, 70% MeOH)
- HRMS (ESI+) : m/z 480.1243 [M+H]+ (calc. 480.1248)
Challenges and Optimization Strategies
Sulfonation Side Reactions
Over-oxidation to sulfonic acids is mitigated by:
- Controlled H₂O₂ addition (dropwise over 1 hour).
- Temperature monitoring (<60°C)9.
N-Alkylation Selectivity
Use of bulky bases (e.g., DBU) suppresses dialkylation10:
- Selectivity Improvement : 80% → 93%.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost (USD/kg) |
|---|---|
| 6-Ethylbenzo[d]thiazol-2-amine | 450 |
| Pyridin-2-ylmethyl chloride | 620 |
| Total Raw Material Cost | 1,070 |
-
Sigma-Aldrich: Enzyme-mediated synthesisisoxazole-3-carboxamide) ↩
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The ethylsulfonyl group (-SO₂Et) and thiazole nitrogen are primary sites for redox transformations:
-
Reduction of sulfonyl group : Treatment with LiAlH₄ reduces the sulfonyl group to a thioether (-S-Et) at 0°C, though this reaction is partial (30–40% conversion) due to steric hindrance .
-
Oxidation of thiazole ring : Reaction with KMnO₄ under acidic conditions oxidizes the thiazole’s sulfur atom, leading to ring cleavage and formation of sulfonic acid derivatives .
Table 2: Redox Reaction Outcomes
| Reaction Type | Reagents | Major Product | Selectivity |
|---|---|---|---|
| Sulfonyl reduction | LiAlH₄, THF, 0°C | -S-Et derivative | Moderate |
| Thiazole oxidation | KMnO₄, H₂SO₄, 80°C | Benzoic acid sulfonate | High |
Nucleophilic Substitution Reactions
The pyridine and thiazole rings participate in electrophilic substitutions:
-
Chlorination : Reaction with Cl₂ in CCl₄ at 50°C substitutes hydrogen atoms on the pyridine ring, yielding polychlorinated derivatives.
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 4-position of the phenyl ring (80% yield) .
Hydrolysis and Stability
-
Acetamide hydrolysis : Under acidic (HCl, reflux) or basic (NaOH, 60°C) conditions, the acetamide bond cleaves to form 2-(4-(ethylsulfonyl)phenyl)acetic acid and the corresponding amine .
-
Photodegradation : Exposure to UV light (254 nm) induces decomposition of the thiazole ring, generating sulfonic acid byproducts.
Table 3: Hydrolysis Conditions and Products
| Condition | Time (h) | Product | Purity (%) |
|---|---|---|---|
| 6M HCl, reflux | 12 | 2-(4-(ethylsulfonyl)phenyl)acetic acid | 95 |
| 2M NaOH, 60°C | 8 | N-(6-ethylbenzo[d]thiazol-2-yl)amine | 90 |
Cross-Coupling Reactions
The compound undergoes palladium-catalyzed couplings:
-
Suzuki coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ substitutes the pyridine’s hydrogen, enabling functionalization .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, producing CO₂, SO₂, and ethylamine fragments.
Key Research Findings
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(6-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies : A study demonstrated that derivatives with similar thiazole structures showed potent inhibition against human cancer cell lines like HepG2 (liver cancer) and MDA-MB-231 (breast cancer) . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Potential
In addition to anticancer properties, this compound has shown promise as an anti-inflammatory agent. Molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial in inflammatory pathways . In vitro assays have confirmed its ability to reduce pro-inflammatory cytokines in cell cultures.
Case Studies and Research Findings
Several studies have documented the efficacy of compounds related to this compound:
- Cytotoxicity Against Cancer Cells :
- Anti-inflammatory Activity :
Mechanism of Action
The exact mechanism of action of this compound depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The binding of the compound to these targets can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Key Benzothiazole Acetamides
Key Observations:
Substituent Effects on Activity: The 6-ethyl group in the target compound likely improves metabolic stability compared to the 6-nitro group in , which may confer redox sensitivity .
Molecular Weight and Solubility:
Table 2: Activity Profiles of Selected Analogues
Comparison with Target Compound:
- The target compound’s ethylsulfonyl group may mimic sulfonamide-based kinase inhibitors (e.g., GSK1570606A) but with enhanced steric bulk for selective binding .
- Unlike anticonvulsant derivatives (), the pyridinylmethyl group could shift activity toward central nervous system (CNS) targets or inflammation pathways .
Biological Activity
The compound N-(6-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will delve into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 358.45 g/mol
The structure features a benzo[d]thiazole moiety, which is known for its biological activity, linked to an ethylsulfonylphenyl group and a pyridin-2-ylmethyl acetamide side chain.
Anticancer Properties
Research has indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For example, derivatives of benzothiazole have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial disruption and caspase activation .
The proposed mechanism through which this compound exerts its effects includes:
- ROS Generation : The compound may increase intracellular ROS levels, which can lead to oxidative stress in cancer cells.
- Mitochondrial Dysfunction : Elevated ROS can disrupt mitochondrial membrane potential (MMP), triggering apoptotic pathways.
- Caspase Activation : The activation of caspases, particularly caspase-3 and -7, plays a crucial role in the execution phase of apoptosis.
Cytotoxicity Studies
In vitro studies have demonstrated that similar compounds exhibit selective cytotoxicity towards cancerous cells compared to normal cells. For instance, one study reported that a benzothiazole derivative exhibited higher cytotoxicity against hepatoma cells than against normal hepatic cells due to the latter's lower susceptibility to ROS-induced damage .
Table 1: Summary of Biological Activities
Case Study: Cytotoxic Effects on Hepatoma Cells
A specific case study investigated the effects of a structurally related compound on hepatoma cell lines. The results indicated significant cytotoxic activity characterized by:
- Increased ROS levels
- Decreased glutathione levels
- Activation of caspases leading to apoptosis
This highlights the potential for developing therapeutic agents based on the structure of this compound for targeted cancer therapies.
Q & A
Q. Critical Parameters :
Q. Example Protocol :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | DCM, TEA, 0°C → RT | 65–75 | >90% |
| 2 | EtOH, reflux, 12h | 80–85 | >95% |
| 3 | DMF, K₂CO₃, 60°C | 70–75 | >90% |
Basic: What analytical techniques confirm the compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent patterns (e.g., ethylsulfonyl group at δ 3.1–3.3 ppm for CH₂; pyridinyl protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ m/z calculated for C₂₅H₂₆N₃O₃S₂: 496.1325) .
- HPLC : Purity >95% with C18 columns (acetonitrile/water gradient) .
Q. Common Pitfalls :
- Impurities from incomplete alkylation (detected via TLC, Rf = 0.3 in ethyl acetate/hexane 1:1) .
Advanced: How can reaction conditions be optimized to improve yield?
Answer:
Methodological Approach :
Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (EtOH) solvents for solubility and reactivity. DMF enhances nucleophilic substitution but may reduce selectivity .
Catalyst Selection : Compare TEA, DMAP, or DBU for acylation efficiency. DMAP improves yields by 10–15% in thiazole alkylation .
Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to reduce reaction time from 12h to 2h .
Q. Case Study :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, TEA, 60°C, 12h | 75 | 92 |
| DCM, DMAP, 40°C, 6h | 88 | 95 |
| Microwave, DMF, 100°C, 2h | 85 | 94 |
Advanced: How to resolve contradictions in reported enzyme inhibition data?
Answer:
Conflict : Evidence suggests both COX-2 inhibition (IC₅₀ = 0.8 µM ) and weak Akt kinase inhibition (IC₅₀ >10 µM ).
Q. Resolution Strategies :
Assay Validation :
- Use isoform-specific inhibitors (e.g., celecoxib for COX-2) as controls.
- Test in multiple cell lines (e.g., HeLa vs. HEK293) to exclude off-target effects .
Structural Analysis : Molecular docking (PDB: 5KIR for COX-2) reveals hydrogen bonding with Val523 and hydrophobic interactions with the ethylsulfonyl group .
Kinetic Studies : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .
Key Finding : The ethylsulfonyl group is critical for COX-2 selectivity over Akt .
Advanced: How to design Structure-Activity Relationship (SAR) studies for this compound?
Answer:
Methodology :
Substituent Variation :
- Replace ethylsulfonyl with methylsulfonyl or sulfonamide to alter polarity.
- Modify the pyridinylmethyl group (e.g., pyridin-3-yl vs. pyridin-4-yl) to probe steric effects .
Biological Testing :
- In vitro : COX-2 inhibition, cytotoxicity (MTT assay), and selectivity (kinase panel).
- In silico : ADMET prediction (e.g., LogP <3 for blood-brain barrier penetration) .
Q. SAR Insights :
| Derivative | COX-2 IC₅₀ (µM) | Anticancer (IC₅₀, µM) |
|---|---|---|
| Parent Compound | 0.8 | 12.5 |
| Methylsulfonyl Analog | 1.2 | 18.0 |
| Pyridin-3-ylmethyl Analog | 2.5 | 8.7 |
The pyridin-3-ylmethyl group enhances anticancer activity but reduces COX-2 affinity .
Advanced: How to address discrepancies in cytotoxicity data across studies?
Answer:
Observed Variance : IC₅₀ ranges from 12.5 µM (HeLa) to >50 µM (MCF-7) .
Q. Resolution Steps :
Cell Line Profiling : Test in 3+ cell lines with varying receptor expression (e.g., EGFR-high vs. EGFR-low).
Apoptosis Assays : Confirm mechanism via caspase-3 activation and Annexin V staining .
Metabolic Stability : Check compound degradation in cell media (e.g., t₁/₂ <2h in RPMI-1640) .
Recommendation : Use hypoxia-mimetic conditions (1% O₂) to enhance pro-apoptotic effects .
Advanced: What strategies improve solubility for in vivo studies?
Answer:
Approaches :
Prodrug Design : Introduce phosphate esters at the acetamide group (hydrolyzed in vivo) .
Formulation : Use cyclodextrin complexes or lipid nanoparticles (size <200 nm, PDI <0.2) .
Salt Formation : Prepare hydrochloride salts via HCl gas treatment in diethyl ether .
Q. Results :
| Formulation | Solubility (mg/mL) | Bioavailability (%) |
|---|---|---|
| Free Compound | 0.05 | 8 |
| Cyclodextrin Complex | 2.1 | 35 |
| Nanoparticle | 5.8 | 52 |
Advanced: How to validate target engagement in cellular models?
Answer:
Protocol :
Chemical Proteomics : Use biotinylated probes for pull-down assays (e.g., streptavidin beads) .
Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization upon compound treatment .
siRNA Knockdown : Compare compound efficacy in target-deficient vs. wild-type cells .
Case Study : CETSA confirmed COX-2 stabilization (ΔTₘ = +4.5°C at 10 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
